molecular formula C6H13NO2S B13493811 S-Ethyl-L-cysteine methyl ester CAS No. 81936-50-7

S-Ethyl-L-cysteine methyl ester

Cat. No.: B13493811
CAS No.: 81936-50-7
M. Wt: 163.24 g/mol
InChI Key: UYZPLCUCDQITQN-YFKPBYRVSA-N
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Description

S-Ethyl-L-cysteine methyl ester is an organic compound with the molecular formula C6H13NO2S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to an ethyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Ethyl-L-cysteine methyl ester can be synthesized through the esterification of S-Ethyl-L-cysteine with methanol in the presence of an acid catalyst. One common method involves the use of chlorotrimethylsilane and methanol, where the amino acid is first reacted with chlorotrimethylsilane, followed by the addition of methanol to form the ester . Another method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Fischer esterification method, which uses a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is also commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl-L-cysteine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: S-Ethyl-L-cysteine and methanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

S-Ethyl-L-cysteine methyl ester can be compared with other cysteine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable tool in research and development.

Properties

CAS No.

81936-50-7

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl (2R)-2-amino-3-ethylsulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

UYZPLCUCDQITQN-YFKPBYRVSA-N

Isomeric SMILES

CCSC[C@@H](C(=O)OC)N

Canonical SMILES

CCSCC(C(=O)OC)N

Origin of Product

United States

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